Chlorine trioxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chlorine trioxide is a chlorine oxide and an inorganic radical.

Scientific Research Applications

1. Application in Analytical Chemistry

Chlorine trioxide has been explored in analytical chemistry applications. For instance, Grondelle and Zeen (1980) utilized tungsten trioxide in the coulometric determination of total chlorine in various materials, highlighting its potential in analytical methods involving chlorine detection (Grondelle & Zeen, 1980).

2. Role in Endodontics

In the field of endodontics, chlorine trioxide derivatives, particularly Mineral Trioxide Aggregate (MTA), have been extensively studied. Parirokh and Torabinejad (2010) detailed the clinical applications, drawbacks, and mechanism of action of MTA, emphasizing its importance in dental treatments (Parirokh & Torabinejad, 2010).

3. Usage in Paediatric Dentistry

Srinivasan, Waterhouse, and Whitworth (2009) reviewed the use of MTA in paediatric dentistry, demonstrating its effectiveness in various dental procedures for children (Srinivasan, Waterhouse, & Whitworth, 2009).

4. Applications in Material Science

Chlorine trioxide has implications in material science as well. Symons (1971) studied the electron spin resonance of γ-irradiated sodium chlorate, linking it to chlorine trioxide, thereby indicating its potential in studying material properties (Symons, 1971).

5. Catalytic Applications

In catalysis, Hansen and Espenson (1995) found that methylrhenium trioxide can catalyze the oxidation of chloride ions, showcasing an application of chlorine trioxide in chemical reactions (Hansen & Espenson, 1995).

6. In Chemical Reactions and Syntheses

Cunin et al. (2002) conducted a study on anhydrous gold perchlorato complex formation involving chlorine trioxide, underlining its utility in chemical syntheses (Cunin et al., 2002).

7. Exploration in Flame-Retardant Research

Chlorine trioxide plays a role in the development of flame-retardant materials. Research by Inagaki, Hamajima, and Katsuura (1978) on the flame-retardant action of chlorine compounds and antimony trioxide on cellulose fabric illustrates this application (Inagaki, Hamajima, & Katsuura, 1978).

properties

CAS RN |

13932-10-0 |

|---|---|

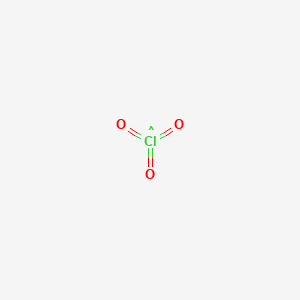

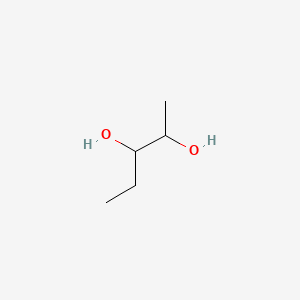

Molecular Formula |

ClO3 |

Molecular Weight |

83.45 g/mol |

InChI |

InChI=1S/ClO3/c2-1(3)4 |

InChI Key |

TVWHTOUAJSGEKT-UHFFFAOYSA-N |

SMILES |

O=Cl(=O)=O |

Canonical SMILES |

O=Cl(=O)=O |

Other CAS RN |

13932-10-0 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

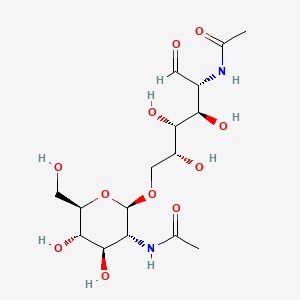

![(2S,3S,4S,5R)-2-[6-[(2-hydroxycyclopentyl)amino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B1206185.png)